Cas no 16566-76-0 (1H-Pyrido[4,3-b]indole,2,3,4,5-tetrahydro-2-propyl-5-[2-(2-pyridinyl)ethyl]-)

1H-Pyrido[4,3-b]indole,2,3,4,5-tetrahydro-2-propyl-5-[2-(2-pyridinyl)ethyl]- structure
16566-76-0 structure
Product Name:1H-Pyrido[4,3-b]indole,2,3,4,5-tetrahydro-2-propyl-5-[2-(2-pyridinyl)ethyl]-
CAS No:16566-76-0
MF:C21H25N3
MW:319.443304777145
CID:150526
PubChem ID:204536
Update Time:2025-04-19

1H-Pyrido[4,3-b]indole,2,3,4,5-tetrahydro-2-propyl-5-[2-(2-pyridinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrido[4,3-b]indole,2,3,4,5-tetrahydro-2-propyl-5-[2-(2-pyridinyl)ethyl]-
    • 2,3,4,5-Tetrahydro-2-propyl-5-[2-(2-pyridyl)ethyl]-1H-pyrido[4,3-b]indole
    • 2-propyl-5-(2-pyridin-2-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole
    • 2,3,4,5-Tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-1H-pyrido(4,3-b)indole
    • BRN 0929866
    • 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-propyl-5-(2-(2-pyridyl)ethyl)-
    • DTXSID70168005
    • 16566-76-0
    • Inchi: 1S/C21H25N3/c1-2-13-23-14-11-21-19(16-23)18-8-3-4-9-20(18)24(21)15-10-17-7-5-6-12-22-17/h3-9,12H,2,10-11,13-16H2,1H3
    • InChI Key: YNRJMXQFHCWKFT-UHFFFAOYSA-N
    • SMILES: N1(CCC)CCC2=C(C3C=CC=CC=3N2CCC2C=CC=CN=2)C1

Computed Properties

  • Exact Mass: 319.20505
  • Monoisotopic Mass: 319.205
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 21.1Ų

Experimental Properties

  • Density: 1.13
  • Boiling Point: 494.7°Cat760mmHg
  • Flash Point: 253°C
  • Refractive Index: 1.626
  • PSA: 21.06

1H-Pyrido[4,3-b]indole,2,3,4,5-tetrahydro-2-propyl-5-[2-(2-pyridinyl)ethyl]- Related Literature

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